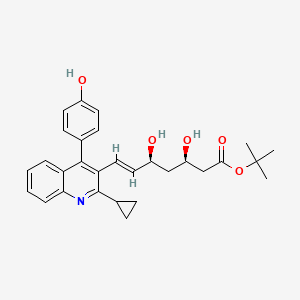
4-(2,5-Dichlorophenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions. This specific compound is used as a reagent in various chemical reactions due to its reactivity and stability in THF.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,5-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as a solvent and stabilizes the organozinc compound. The process requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dichlorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Negishi Coupling: This reaction uses palladium or nickel catalysts and organohalides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used.
Aplicaciones Científicas De Investigación
4-(2,5-Dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for various studies.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through the formation of carbon-zinc bonds, which are highly reactive and can participate in various chemical transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This mechanism is crucial in cross-coupling reactions, where the organozinc compound transfers its organic group to a palladium or nickel catalyst, which then facilitates the coupling with another organic molecule.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the dichlorophenoxymethyl group.
Benzylzinc Bromide: Contains a benzyl group instead of the dichlorophenoxymethyl group.
4-Fluorophenylzinc Bromide: Contains a fluorine atom instead of the dichlorophenoxymethyl group.
Uniqueness
4-(2,5-Dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the dichlorophenoxymethyl group, which imparts specific reactivity and stability. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H9BrCl2OZn |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1,4-dichloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
TVPFSZHJIIJJRC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=[C-]1)COC2=C(C=CC(=C2)Cl)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
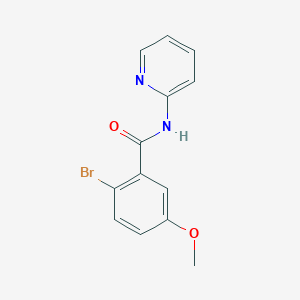
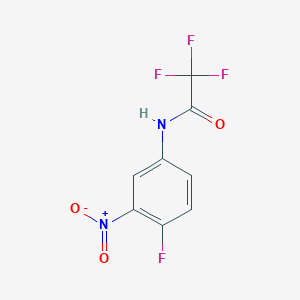
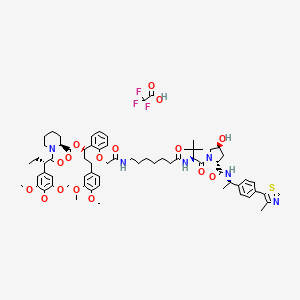

![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
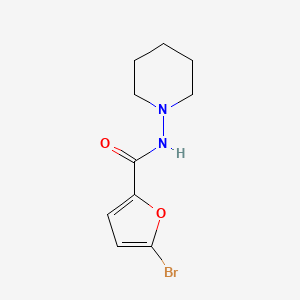
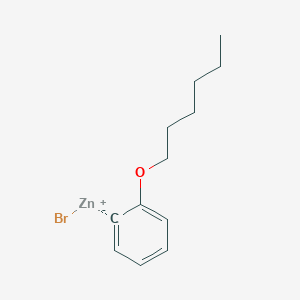
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)
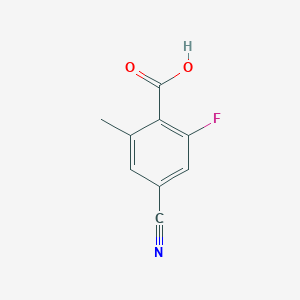
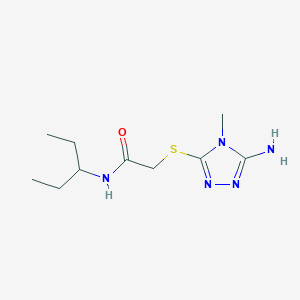
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
